molecular formula C20H18F2N4 B4523529 3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine

3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine

Cat. No.: B4523529
M. Wt: 352.4 g/mol
InChI Key: HUMJIARBMTUHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine: is a chemical compound that belongs to the class of pyridazines This compound is characterized by the presence of fluorophenyl and piperazinyl groups attached to a pyridazine ring

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, 3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine is studied for its potential interactions with biological targets. It may serve as a ligand for receptor studies or as a probe in biochemical assays .

Medicine: Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug discovery .

Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenylhydrazine with 2-fluorobenzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the fluorophenyl groups.

    Reduction: Reduction reactions may target the pyridazine ring or the piperazinyl group.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the piperazinyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction may produce fluorophenylamines .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorophenyl and piperazinyl groups allow it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-4-(2,3,4-trimethoxybenzyl)piperazin-4-ium chloride
  • 4-[(3-(4-Cyclopropylcarbonyl)piperazin-1-yl]carbonyl)-4-fluorophenyl]methyl(2H)phthalazin-1-one (Olaparib)

Uniqueness: 3-(4-Fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine is unique due to its specific combination of fluorophenyl and piperazinyl groups attached to a pyridazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(4-fluorophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4/c21-16-7-5-15(6-8-16)18-9-10-20(24-23-18)26-13-11-25(12-14-26)19-4-2-1-3-17(19)22/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMJIARBMTUHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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